![molecular formula C29H31FN6O2S B2383343 (4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone CAS No. 441721-13-7](/img/structure/B2383343.png)
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound was synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Another compound was obtained via aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various analytical techniques such as elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The product is often purified by crystallization from 96% ethanol .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, the synthesis of a related compound involved a four-step protocol, including aminomethylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL has a molecular weight of 244.7 and is a white to yellow solid. It is stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
- Conformationally Constrained Butyrophenones : A series of novel conformationally restricted butyrophenones were synthesized and evaluated for antipsychotic potential. These compounds, including derivatives with 4-(4-fluorophenyl)piperazin-1-yl, showed selectivity for serotonin receptors and suggested effectiveness as antipsychotic drugs (Raviña et al., 2000).
Anti-HIV Activity
- β-Carboline Derivatives : New series of β-carboline derivatives, including (4-(4-fluorophenyl)piperazin-1-yl) variants, demonstrated selective inhibition of HIV-2 strain, comparable to nucleoside reverse transcriptase inhibitors (Ashok et al., 2015).
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives : Compounds with 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine groups showed potent 5-HT2 antagonist activity, potentially useful for central nervous system disorders (Watanabe et al., 1992).
PET Imaging in Serotonergic Neurotransmission Studies
- Radiolabeled Antagonists for PET Studies : Compounds like [(18)F]p-MPPF, incorporating 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, have been used in PET studies to investigate serotonergic neurotransmission (Plenevaux et al., 2000).
Antimicrobial Activity
- Triazole Analogues of Piperazine : Novel compounds including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanone derivatives exhibited significant inhibition of bacterial growth, suggesting potential for antimicrobial applications (Nagaraj et al., 2018).
Anticonvulsant Drug Development
- HPLC Determination of Related Substances in Anticonvulsant Agent Epimidin : The substance Epimidin, a novel anticonvulsant drug candidate, was evaluated for stability under various conditions, indicating its potential as a therapeutic agent (Severina et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve the optimization of molecular properties, such as the polar surface area and hydrophilicity, to reduce the central activity observed with similar compounds . Additionally, the development of peripherally active CB1 inverse agonists with fewer side effects is a promising area of research .
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31FN6O2S/c1-20-25-27(35-15-11-33(12-16-35)23-7-9-24(38-2)10-8-23)31-19-32-28(25)39-26(20)29(37)36-17-13-34(14-18-36)22-5-3-21(30)4-6-22/h3-10,19H,11-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWLEPHQRCIQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31FN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)
![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)
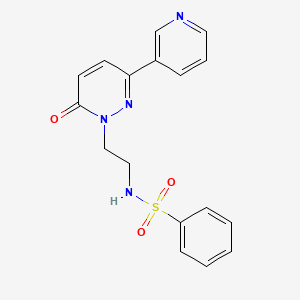
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
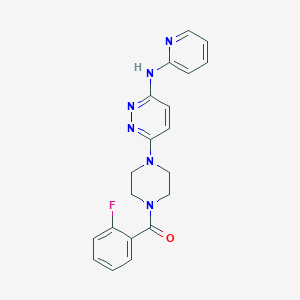
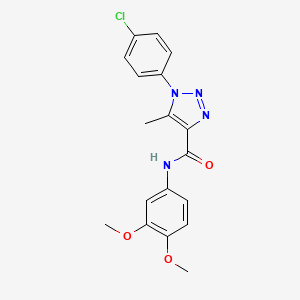
![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)

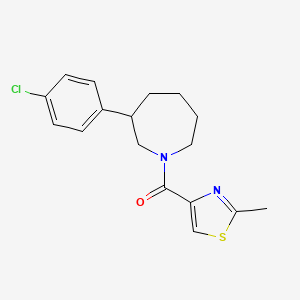
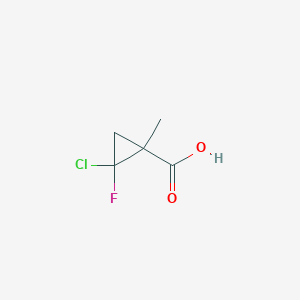
![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)